![molecular formula C19H19N7O3 B2881149 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide CAS No. 1286728-46-8](/img/structure/B2881149.png)
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide
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Overview
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as JNJ-47965567 and has been the focus of several research studies due to its unique properties and potential benefits.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the regulation of inflammation. By inhibiting PDE4, 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide is able to reduce inflammation and potentially treat inflammatory diseases.
Biochemical and physiological effects:
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide has been shown to reduce the infiltration of immune cells into inflamed tissues.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide in lab experiments include its anti-inflammatory properties and its ability to inhibit PDE4. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For the study of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide include further research into its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new and more efficient synthesis methods for this compound could also be an area of future research.
Synthesis Methods
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide involves several steps. The first step involves the synthesis of 6-(1H-pyrazol-1-yl)pyridazine, which is then reacted with 3-bromo-4-nitroaniline to form 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-4-bromo-3-nitrobenzene. The final step involves the reaction of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-4-bromo-3-nitrobenzene with piperidine-3-carboxylic acid to form 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide.
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(3-nitrophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c27-19(21-15-5-1-6-16(12-15)26(28)29)14-4-2-10-24(13-14)17-7-8-18(23-22-17)25-11-3-9-20-25/h1,3,5-9,11-12,14H,2,4,10,13H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWRWUNKQFVBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-3-carboxamide |
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